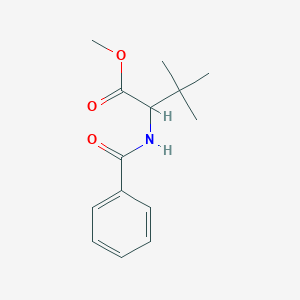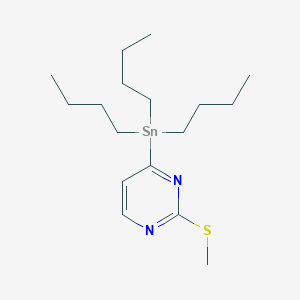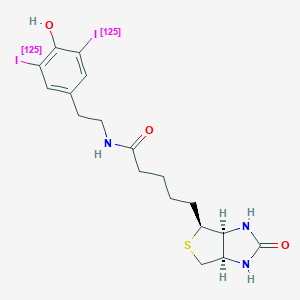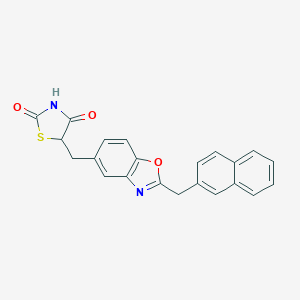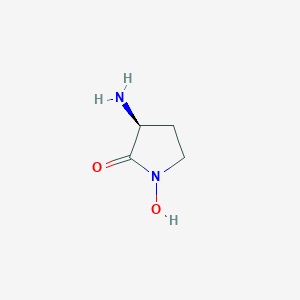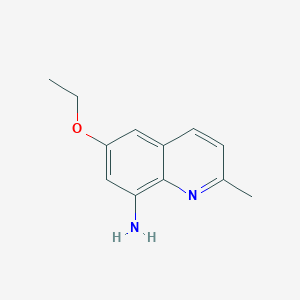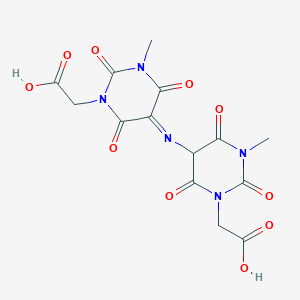
1,1'-Dimethylpurpurate-3,3'-diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Dimethylpurpurate-3,3'-diacetic acid is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action and potential future directions.
Mecanismo De Acción
The mechanism of action of 1,1'-Dimethylpurpurate-3,3'-diacetic acid involves its ability to undergo redox reactions, which allows it to act as a redox indicator. This compound can also fluoresce under certain conditions, making it useful as a fluorescent probe.
Biochemical and Physiological Effects:
Studies have shown that 1,1'-Dimethylpurpurate-3,3'-diacetic acid can act as an antioxidant and protect against oxidative stress. This compound has also been shown to affect mitochondrial function and energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-Dimethylpurpurate-3,3'-diacetic acid in lab experiments is its ability to act as both a redox indicator and a fluorescent probe. However, limitations include the potential for interference from other compounds and the need for specific conditions for optimal fluorescence.
Direcciones Futuras
Possible future directions for research on 1,1'-Dimethylpurpurate-3,3'-diacetic acid include further studies on its antioxidant activity, mitochondrial function, and potential therapeutic applications. Additionally, research could focus on developing new methods for synthesizing this compound and optimizing its use as a redox indicator and fluorescent probe.
Métodos De Síntesis
The synthesis of 1,1'-Dimethylpurpurate-3,3'-diacetic acid involves the reaction of 1,1'-Dimethyl-4,4'-bipyridinium dichloride with sodium hydroxide followed by the addition of diethyl oxalate. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
1,1'-Dimethylpurpurate-3,3'-diacetic acid has been used in various scientific research applications due to its ability to act as a redox indicator and a fluorescent probe. This compound has been used in studies related to oxidative stress, antioxidant activity, and mitochondrial function.
Propiedades
Número CAS |
124433-73-4 |
|---|---|
Nombre del producto |
1,1'-Dimethylpurpurate-3,3'-diacetic acid |
Fórmula molecular |
C14H13N5O10 |
Peso molecular |
411.28 g/mol |
Nombre IUPAC |
2-[5-[[1-(carboxymethyl)-3-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-3-methyl-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C14H13N5O10/c1-16-9(24)7(11(26)18(13(16)28)3-5(20)21)15-8-10(25)17(2)14(29)19(12(8)27)4-6(22)23/h7H,3-4H2,1-2H3,(H,20,21)(H,22,23) |
Clave InChI |
PLNXXHPIACXIGG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)CC(=O)O)N=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)C |
SMILES canónico |
CN1C(=O)C(C(=O)N(C1=O)CC(=O)O)N=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)C |
Sinónimos |
1,1'-dimethylpurpurate-3,3'-diacetic acid DMPDAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)


